[1,4]Thiazepino[4,5-a]benzimidazole
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Overview
Description
[1,4]Thiazepino[4,5-a]benzimidazole is a heterocyclic compound that features a unique fusion of a thiazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound allows it to interact with biological systems in unique ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Thiazepino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) in solvents such as benzene, tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of the desired thiazepino derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,4]Thiazepino[4,5-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Solvents like ethanol, methanol, and DMF are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of [1,4]Thiazepino[4,5-a]benzimidazole involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit RNA replication in viruses by interfering with the viral replication machinery . The exact molecular pathways and targets involved in these interactions are still under investigation, but the compound’s structure suggests it can form stable complexes with various biomolecules, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
[1,4]Thiazino[4,3-a]benzimidazole: This compound shares a similar core structure but differs in the position of the nitrogen and sulfur atoms within the ring system.
[1,3]Thiazolo[3,2-a]benzimidazole: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Uniqueness
[1,4]Thiazepino[4,5-a]benzimidazole is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable target for research, as it can offer new insights into the design and development of novel compounds with specific desired properties.
Properties
CAS No. |
653-74-7 |
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Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
[1,4]thiazepino[4,5-a]benzimidazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11-5-7-14-8-6-13(10)11/h1-8H |
InChI Key |
WETALTCVYZBJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CSC=C3 |
Origin of Product |
United States |
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